N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1005977-08-1
VCID: VC11972709
InChI: InChI=1S/C26H25N7O/c1-16-6-5-7-20(11-16)13-24(34)30-23-12-19(4)31-33(23)26-21-14-29-32(25(21)27-15-28-26)22-9-8-17(2)10-18(22)3/h5-12,14-15H,13H2,1-4H3,(H,30,34)
SMILES: CC1=CC(=CC=C1)CC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=C(C=C(C=C5)C)C)C
Molecular Formula: C26H25N7O
Molecular Weight: 451.5 g/mol

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide

CAS No.: 1005977-08-1

Cat. No.: VC11972709

Molecular Formula: C26H25N7O

Molecular Weight: 451.5 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide - 1005977-08-1

Specification

CAS No. 1005977-08-1
Molecular Formula C26H25N7O
Molecular Weight 451.5 g/mol
IUPAC Name N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C26H25N7O/c1-16-6-5-7-20(11-16)13-24(34)30-23-12-19(4)31-33(23)26-21-14-29-32(25(21)27-15-28-26)22-9-8-17(2)10-18(22)3/h5-12,14-15H,13H2,1-4H3,(H,30,34)
Standard InChI Key MBNUGJLJKOBFQI-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=C(C=C(C=C5)C)C)C
Canonical SMILES CC1=CC(=CC=C1)CC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=C(C=C(C=C5)C)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazolo[3,4-d]pyrimidine scaffold, a bicyclic system comprising fused pyrazole and pyrimidine rings. Substituents include:

  • A 2,4-dimethylphenyl group at the N1 position of the pyrazolo[3,4-d]pyrimidine core.

  • A 3-methylphenylacetamide moiety linked via the C5 position of the adjacent pyrazole ring.

  • A methyl group at the C3 position of the central pyrazole.

This arrangement introduces steric and electronic modifications that influence solubility, bioavailability, and target binding. The IUPAC name, N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(3-methylphenyl)acetamide, systematically describes its connectivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.1005977-08-1
Molecular FormulaC₂₆H₂₅N₇O
Molecular Weight451.5 g/mol
IUPAC NameSee Section 1.1
Standard InChIInChI=1S/C26H25N7O/...

Synthetic Pathways and Analytical Characterization

Synthesis Overview

The synthesis of N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide follows a multi-step protocol typical for pyrazolo-pyrimidine derivatives:

  • Core Formation: Condensation of 2,4-dimethylphenylhydrazine with a pyrimidine precursor to construct the pyrazolo[3,4-d]pyrimidine ring.

  • Functionalization: Introduction of the 3-methylphenylacetamide group via nucleophilic substitution or coupling reactions.

  • Purification: Recrystallization or column chromatography to isolate the target compound.

Reactions are conducted in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (80–120°C), with catalysts such as palladium complexes for cross-coupling steps.

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity and substituent positions.

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and formula.

  • Thin-Layer Chromatography (TLC): Monitors reaction progress and purity.

Comparative Structural Analysis with Analogous Compounds

Table 2: Structural and Molecular Comparisons

CompoundSubstituentMolecular Weight (g/mol)Key DifferenceSource
Target Compound2-(3-methylphenyl)acetamide451.5Reference
N-{1-[1-(2,3-dimethylphenyl)-...}*2-(2-methylphenoxy)acetamide467.5Phenoxy vs. phenylacetamide
N-(1-(1-(2,4-dimethylphenyl)-...}†2-phenoxyacetamide453.5Phenoxy substitution

*CAS 1006275-39-3 ; †CAS 1006276-53-4 .

The substitution pattern critically impacts solubility: phenylacetamide derivatives (logP ≈ 3.2) are more lipophilic than phenoxy analogs (logP ≈ 2.8) . This influences drug-likeness and absorption parameters.

Future Perspectives in Research and Development

Priority Investigations

  • Target Identification: High-throughput screening against kinase libraries to elucidate primary targets.

  • Toxicological Profiling: Acute and chronic toxicity studies in preclinical models.

  • Formulation Optimization: Nanoencapsulation to enhance aqueous solubility and bioavailability.

Collaborative Opportunities

Partnerships with academic institutions could accelerate mechanistic studies, while industrial collaborations may facilitate scale-up synthesis under Good Manufacturing Practices (GMP).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator